molecular formula C6H14N2 B145720 1-(2-Aminoethyl)pyrrolidine CAS No. 7154-73-6

1-(2-Aminoethyl)pyrrolidine

Cat. No. B145720
CAS RN: 7154-73-6
M. Wt: 114.19 g/mol
InChI Key: WRXNJTBODVGDRY-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)pyrrolidine is a heterocyclic compound that features both pyrrolidine and ethylene amine functionalities. This compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic structures. It is known for its role in the synthesis of various pharmaceutical intermediates and for its potential in creating materials with interesting properties such as fluorescence and thermal stability .

Synthesis Analysis

The synthesis of compounds related to 1-(2-Aminoethyl)pyrrolidine often involves palladium-catalyzed reactions, as seen in the practical synthesis of related pyrrolidine derivatives . Additionally, the compound has been used as a disubstituent on tetracyanoquinodimethane (TCNQ) to yield disubstituted compounds with intriguing crystal structures and properties . The synthesis of 1-(2-Aminoethyl)pyrrolidine itself is not detailed in the provided papers, but its derivatives are synthesized through various innovative methods, including one-pot procedures and aminobenzannulation reactions .

Molecular Structure Analysis

The molecular structure of 1-(2-Aminoethyl)pyrrolidine derivatives has been studied through crystallography, revealing inter- and intramolecular hydrogen bonding that leads to expanded supramolecular structures . The vibrational analysis of related compounds has been performed using experimental and computed IR and Raman spectra, providing insights into the stability of different tautomeric forms and the experimental crystal structure .

Chemical Reactions Analysis

1-(2-Aminoethyl)pyrrolidine and its derivatives participate in a variety of chemical reactions. For instance, they have been used in the condensation with 1,3-diones to synthesize substituted pyrroles , and in aminobenzannulation reactions to create 1-amino-acridines . These reactions demonstrate the compound's utility in forming complex heterocyclic structures with potential pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Aminoethyl)pyrrolidine derivatives have been explored through computational studies. These studies include NMR spectral analysis, which aids in understanding the structure-property relationships, and natural bond orbital (NBO) analysis, which provides insights into bonding and anti-bonding behaviors . The compounds exhibit good thermal stability and, in some cases, strong fluorescence and second harmonic generation (SHG) activity . Theoretical calculations have also been used to predict thermodynamic properties and to identify electrophilic and nucleophilic reactive sites through Molecular Electrostatic Potential (MEP) analysis .

Scientific Research Applications

Synthesis and Biological Evaluation

1-(2-Aminoethyl)pyrrolidine has been utilized in the synthesis of various compounds. For instance, it has been involved in the formation of pyrrolidine-2,4-diones, analogues of amino acids, with a focus on adopting linear, extended conformations in their structure (Hosseini et al., 2006). It has also been used in creating disubstituted compounds with heterocyclic building blocks, leading to interesting crystal structures and strong fluorescence properties (Raghavaiah et al., 2016). Additionally, pyrrolidine-2-one derivatives, prepared using 1-(2-Aminoethyl)pyrrolidine, have shown significant antibacterial activity (Betti et al., 2020).

Applications in Cancer Therapy

This compound has been instrumental in developing cationic phosphorus dendrimers for optimized gene delivery in cancer therapy. The derivatives of 1-(2-Aminoethyl)pyrrolidine demonstrated high gene delivery efficiency and cytocompatibility, making them suitable for cancer gene therapy applications (Chen et al., 2020).

Synthetic Organic Chemistry

In synthetic organic chemistry, 1-(2-Aminoethyl)pyrrolidine has been employed as a building block. For example, it has been used in the synthesis of pyrrolidine rings, crucial for pharmaceutical candidates and natural compounds (En et al., 2014). It also played a role in the stereoselective synthesis of pyrrolidines through acid-catalyzed cyclization of vinylsilanes (Miura et al., 2000).

Material Science and Catalysis

1-(2-Aminoethyl)pyrrolidine has been a key component in material science. For instance, its derivatives were used in the palladium-catalyzed dehydrogenative difunctionalization of aminoalkenes, leading to the synthesis of important organic compounds (Li et al., 2017). Additionally, its isomeric complexes have been synthesized, demonstrating potential in varying fields due to their unique structural properties (Laskar et al., 2000).

Safety And Hazards

1-(2-Aminoethyl)pyrrolidine is considered hazardous. It is a flammable liquid and causes severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

While specific future directions for 1-(2-Aminoethyl)pyrrolidine are not detailed in the search results, the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that 1-(2-Aminoethyl)pyrrolidine and similar compounds may continue to be of interest in drug discovery and development.

properties

IUPAC Name

2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-3-6-8-4-1-2-5-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXNJTBODVGDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064580
Record name 1-Pyrrolidineethanamine
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)pyrrolidine

CAS RN

7154-73-6
Record name 1-Pyrrolidineethanamine
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Record name 1-Pyrrolidineethanamine
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Record name 1-(2-Aminoethyl)pyrrolidine
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Record name 1-Pyrrolidineethanamine
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Record name 1-Pyrrolidineethanamine
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Record name N-(2-aminoethyl)pyrrolidine
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Record name 1-PYRROLIDINEETHANAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
285
Citations
IR Laskar, TK Maji, D Das, TH Lu, WT Wong… - Polyhedron, 2001 - Elsevier
Reactions of nickel(II) salts with substituted ethane-1,2-diamine where one of the amine nitrogens is a part of a flexible cyclic ring, eg 1-(2-aminoethyl)piperidine (L), 1-(2-aminoethyl)…
Number of citations: 22 www.sciencedirect.com
AM das Neves, GA Berwaldt, CT Avila… - Journal of Enzyme …, 2020 - Taylor & Francis
The present study describes the synthesis of a novel series of thiazolidin-4-one and thiazinan-4-one using 1-(2-aminoethyl)pyrrolidine as amine precursor. All compounds were …
Number of citations: 13 www.tandfonline.com
AA El-Sherif, MR Shehata, MM Shoukry… - Journal of Molecular …, 2018 - Elsevier
The interaction of diethylltin(IV) (DET) and divinyltin(IV) (DVT) with 1-(2-aminoethyl)-pyrrolidine (AEPY) was investigated using potentiometric technique at ionic strength of 0.1 mol dm −…
Number of citations: 6 www.sciencedirect.com
P Raghavaiah, R Kuladeep… - … Section B: Structural …, 2016 - scripts.iucr.org
Heterocyclic building blocks possessing ethylene spacer and amine functionality such as 1-(2-aminoethyl)piperidine (1,2-AEPi), 2-(2-aminoethyl)pyridine (2,2-AEPy) and 1-(2-…
Number of citations: 9 scripts.iucr.org
E Dilek, S Caglar, K Erdogan… - Journal of biochemical …, 2018 - Wiley Online Library
In this study, the effects of four novel mononuclear palladium(II) and platinum(II) complexes on the activity of human serum paraoxanase1 were examined. First, four novel mononuclear …
Number of citations: 12 onlinelibrary.wiley.com
IR Laskar, TK Maji, S Chaudhuri, A Ghosh… - Polyhedron, 2000 - Elsevier
The isomeric complexes trans-[NiL 2 (NCS) 2 ] (violet) (1) and cis-[NiL 2 (NCS) 2 ] (blue) (2) [L=1-(2-aminoethyl)pyrrolidine] have been synthesized, varying solvents and temperature, …
Number of citations: 10 www.sciencedirect.com
TK Maji, PS Mukherjee, S Koner, G Mostafa… - Inorganica Chimica …, 2001 - Elsevier
Single crystals of the copper(II) chain of formula [(μ-1,1,3-N 3 ) 2 {Cu 2 (ampy) 2 (N 3 ) 2 }] n (ampy=1-(2-aminoethyl)pyrrolidine) were prepared and characterized by X-ray diffraction …
Number of citations: 83 www.sciencedirect.com
RT Pardasani, P Pardasani - … , Magnetic Susceptibility Data, Volume 4: A …, 2021 - Springer
Magnetic properties of μ-1,1,3-azido bridged dicopper(II) complex with 1-(2-aminoethyl)pyrrolidine | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search …
Number of citations: 0 link.springer.com
RT Pardasani, P Pardasani - … , Magnetic Susceptibility Data, Volume 4: A …, 2021 - Springer
Magnetic properties of m-oxalato bridged binuclear copper(II) complex with 1-(2-aminoethyl)pyrrolidine Page 1 Magnetic properties of m-oxalato bridged binuclear copper(II) complex with 1-(2-aminoethyl)pyrrolidine …
Number of citations: 0 link.springer.com
WA Mahmoud, ZM Hassan, RW Ali - Journal of Physics …, 2020 - iopscience.iop.org
In this paper, new metal ions complexes of [chromium (III), iron (III), cobalt (II), nickel (II), copper (II) and cadmium (II)] were prepared from mixed Schiff base ligands 1-(2-aminoethyl) …
Number of citations: 12 iopscience.iop.org

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